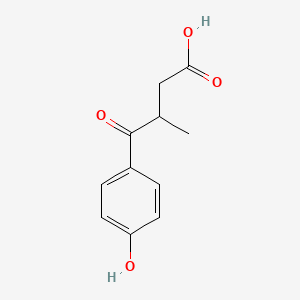

(+/-)-3-(4'-Hydroxybenzoyl)-3-methylpropanoic acid

Cat. No. B8435757

M. Wt: 208.21 g/mol

InChI Key: RZNXHLPHAAEJJG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05053338

Procedure details

A 5 L three-necked round-bottomed flask equipped with a reflux condenser connected to a base trap, a glass rod air driven stirrer, and a thermometer was charged with 192.0 g (0.946 mmol) of (±)-3-(4'-methoxybenzoyl)-3-methylpropionitrile from Example G and 48% aqueous hydrogen bromide (1.0 L). The reaction mixture was heated over 1 hr to 65° C. then stirred at this temperature for 45 min (this effected complete hydrolysis of the nitrile moiety). The reaction temperature was increased to 110° C. and the solution was stirred for 3.5 hrs to effect demethylation. The solution was cooled to 23° C., diluted with water (1250 ml), cooled to 0° C. and the pH was adjusted to pH 8.5 with sodium hydroxide pellets (325 g) and powdered sodium bicarbonate (50 g). The aqueous solution was washed with EtOAc (2.5 L), transferred to a 4 L beaker in an ice/water bath and the pH was adjusted to pH 2 with 36% concentrated hydrochloric acid (Fisher, 150 ml). The aqueous solution was extracted with EtOAc (1L) and the organic layer was separated. The aqueous solution was saturated with solid sodium chloride (200 g) then extracted again twice with EtOAc (1×1L, 1×0.5L). The combined organic extracts were dried over anhydrous magnesium sulfate (10 g), filtered and concentrated in vacuo to provide 154.0 g (78%) of pure (±)-3-(4'-hydroxybenzoyl)-3-methylpropanoic acid, m.p. 122°-126° C.

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH:9]([CH3:13])[CH2:10]C#N)=[O:8])=[CH:5][CH:4]=1.Br.[OH-].[Na+].[C:19](=[O:22])(O)[O-:20].[Na+]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([CH:9]([CH3:10])[CH2:13][C:19]([OH:20])=[O:22])=[O:8])=[CH:14][CH:15]=1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

192 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C(=O)C(CC#N)C)C=C1

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Two

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

1250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

then stirred at this temperature for 45 min (

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 L three-necked round-bottomed flask equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to a base trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated over 1 hr to 65° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was stirred for 3.5 hrs

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 23° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous solution was washed with EtOAc (2.5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 4 L beaker in an ice/water bath

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous solution was extracted with EtOAc (1L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

then extracted again twice with EtOAc (1×1L, 1×0.5L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic extracts were dried over anhydrous magnesium sulfate (10 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C(=O)C(CC(=O)O)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 154 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 78185.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |